2-Fluoro-6-nitrothioanisole
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Overview
Description
2-Fluoro-6-nitrothioanisole is an organic compound with the molecular formula C7H6FNO3S. It belongs to the class of nitroaromatic compounds and is characterized by the presence of a fluorine atom, a nitro group, and a thioether linkage on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrothioanisole typically involves the nitration of 2-fluorothioanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the ortho position relative to the fluorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrothioanisole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Aliphatic amines, thiols, base catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Fluoro-6-aminothioanisole.
Substitution: 2-Amino-6-nitrothioanisole, 2-Thio-6-nitrothioanisole.
Oxidation: 2-Fluoro-6-nitrosulfoxide, 2-Fluoro-6-nitrosulfone.
Scientific Research Applications
2-Fluoro-6-nitrothioanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrothioanisole is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the fluorine atom and thioether linkage can engage in substitution and oxidation reactions. These chemical properties enable the compound to interact with biological molecules and pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrothioanisole: Similar structure but with the nitro group at the para position relative to the fluorine atom.
2-Methyl-4-nitroanisole: Contains a methyl group instead of a fluorine atom.
2-Halogeno-4-nitroanisoles: Includes compounds with other halogens (e.g., chlorine, bromine) instead of fluorine.
Uniqueness
2-Fluoro-6-nitrothioanisole is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the thioether linkage further differentiates it from other nitroaromatic compounds, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6FNO2S |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-fluoro-2-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 |
InChI Key |
UQBIZYNPYQZLRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
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